Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt
CAS No.: 20461-70-5
Cat. No.: VC2472543
Molecular Formula: C13H26NNaO4S
Molecular Weight: 315.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20461-70-5 |
|---|---|
| Molecular Formula | C13H26NNaO4S |
| Molecular Weight | 315.41 g/mol |
| IUPAC Name | sodium;2-[decanoyl(methyl)amino]ethanesulfonate |
| Standard InChI | InChI=1S/C13H27NO4S.Na/c1-3-4-5-6-7-8-9-10-13(15)14(2)11-12-19(16,17)18;/h3-12H2,1-2H3,(H,16,17,18);/q;+1/p-1 |
| Standard InChI Key | UKWMFBTXDPSTCV-UHFFFAOYSA-M |
| SMILES | CCCCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+] |
| Canonical SMILES | CCCCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structure
Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt is identified by multiple CAS registry numbers, including 20461-70-5 and 20887-61-0 . This compound possesses an amphiphilic structure characterized by both hydrophilic and hydrophobic components, giving it useful surfactant properties.
Molecular Properties
The compound features a molecular formula of C13H26NNaO4S with an average molecular mass of 315.404 g/mol . Its structure contains a sulfonic acid group attached to a long-chain fatty acid derivative, which significantly influences its solubility and biological interactions .
Structural Characteristics and Nomenclature
The compound is known by several synonyms, including:
-
Sodium 2-[decanoyl(methyl)amino]ethanesulfonate
-
Sodium caproyl methyl taurate
-
Sodium 2-(decanoyl-methylamino)ethanesulfonate
The structure features a sulfonate functional group that enhances its solubility in aqueous environments while the decyl chain provides hydrophobic properties, creating a balanced amphiphilic molecule .
Physicochemical Properties
The physicochemical properties of Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt contribute significantly to its versatility in various applications.
Solubility and Stability
This compound demonstrates high solubility in water due to the presence of the sulfonate group, which enhances its ionic character . The sodium salt form contributes to its stability in aqueous solutions, making it suitable for formulations requiring long shelf life. The combination of the hydrophilic sulfonate group and hydrophobic decyl chain creates a molecule that can interact effectively with both polar and non-polar substances.
Surface Activity
As an amphiphilic compound, Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt exhibits significant surface-active properties. This characteristic allows it to reduce surface tension at interfaces, facilitating the removal of dirt and oils from surfaces . These surfactant properties make it particularly valuable in cleaning products and personal care formulations.
Functional Applications
The unique structure and properties of Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt enable its use across multiple industries and research fields.
Surfactant and Emulsification Functions
Due to its amphiphilic nature, this compound serves effectively as an emulsifying agent, stabilizing mixtures of oil and water. This property is particularly valuable in formulations requiring stable emulsions, such as creams, lotions, and certain food products . The compound's ability to create and maintain emulsions enhances the texture, consistency, and stability of these products.
Pharmaceutical Applications
Research has indicated that Ethanesulfonic acid derivatives, including this compound, have potential in pharmaceutical development. Their ability to enhance the solubility and stability of active pharmaceutical ingredients makes them valuable in developing both oral and injectable medications . These compounds can potentially improve the bioavailability of poorly soluble drugs by forming micelles or enhancing dispersion in aqueous solutions.
Biochemical Research
In biochemical research, compounds like Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt serve as buffering agents in various assays. Their ability to maintain pH stability during enzymatic reactions and cell culture processes makes them valuable tools in laboratory settings. Compared to traditional buffers, these compounds often demonstrate lower cytotoxicity and better compatibility with biological macromolecules.
Biological Activity Profile
Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt exhibits various biological activities that contribute to its potential therapeutic applications.
Antimicrobial Properties
Studies suggest that this compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis . This property suggests potential applications in antimicrobial formulations.
Antioxidant Capacity
Research indicates that Ethanesulfonic acid derivatives demonstrate antioxidant properties, exhibiting the ability to scavenge free radicals and thereby reduce oxidative stress in cells . This activity may contribute to protective effects observed in cellular models, suggesting potential applications in formulations designed to combat oxidative damage.
Enzymatic Modulation
Ethanesulfonic acid derivatives have been reported to influence the activity of certain enzymes involved in metabolic pathways . This property suggests potential applications in addressing metabolic disorders, though further research is needed to fully characterize these effects.
Chemical Reactions and Synthesis
Understanding the chemical reactivity of Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt provides insight into its behavior in various formulations and applications.
Reaction Profile
The compound can undergo several types of chemical reactions, including:
-
Oxidation reactions, potentially forming corresponding sulfoxides or sulfones
-
Reduction reactions, which may produce secondary amines or other reduced derivatives
-
Nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles
These reaction pathways contribute to the compound's versatility in chemical synthesis and formulation development.
Synthetic Approaches
The synthesis of this compound typically involves the reaction of decanoyl derivatives (such as decanoyl chloride) with appropriate sulfonate precursors. The resulting product's properties can be fine-tuned by modifying reaction conditions and starting materials, allowing for customization based on specific application requirements.
Comparative Analysis with Similar Compounds
Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt belongs to a family of sulfonate surfactants with similar structures but varying properties.
Structural Analogs
Several structurally related compounds share similar properties while differing in specific aspects:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|
| Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt | 20461-70-5 | C13H26NNaO4S | 315.404 | Standard decyl chain |
| Ethanesulfonic acid, 2-methyl(1-oxooctadecyl)amino-, sodium salt | 149-39-3 | C21H42NNaO4S | 427.62 | Longer alkyl chain (C18) |
| Ethanesulfonic acid, 2-[methyl(1-oxohexadecyl)amino]-, sodium salt | 3737-55-1 | C19H39NO4S·Na | 399.571 | Intermediate alkyl chain (C16) |
These structural variations influence properties such as water solubility, critical micelle concentration, and surfactant efficiency .
Functional Comparison
When compared to other surfactants like sodium lauroyl sarcosinate and sodium lauroyl glutamate, Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt demonstrates distinct advantages in certain applications. Its specific molecular structure contributes to properties such as higher water solubility and better stability under various conditions, making it particularly suitable for formulations requiring these characteristics .
Research Applications and Case Studies
Scientific research has explored various applications of Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt, revealing valuable insights into its potential uses.
Antimicrobial Efficacy Studies
Research examining the antimicrobial properties of this compound has demonstrated its effectiveness against certain bacterial strains. The mechanism appears to involve membrane disruption, with the compound's amphiphilic structure playing a key role in this activity . These findings suggest potential applications in antimicrobial formulations, particularly those targeting resistant bacterial strains.
Antioxidant Activity Investigations
Studies investigating the antioxidant capacity of Ethanesulfonic acid derivatives have observed significant reductions in reactive oxygen species (ROS) levels in cellular models . This property suggests potential applications in formulations designed to combat oxidative stress, which is implicated in various pathological conditions.
Drug Delivery Applications
The compound's ability to form micelles and enhance the solubility of hydrophobic substances makes it valuable in drug delivery systems. Research has explored its potential to improve the bioavailability of poorly soluble pharmaceutical agents, with promising results suggesting enhanced therapeutic efficacy compared to conventional formulations .
Future Research Directions
Based on current understanding, several promising areas for future research on Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt can be identified.
Pharmaceutical Development
Further investigation into the compound's potential in pharmaceutical formulations could yield valuable insights into its ability to enhance drug delivery and efficacy. Specific areas of interest include:
-
Optimization of drug-surfactant interactions for improved bioavailability
-
Development of targeted delivery systems utilizing the compound's micelle-forming properties
-
Exploration of potential synergistic effects with therapeutic agents
Biological Activity Characterization
More comprehensive characterization of the compound's biological activities could reveal additional therapeutic applications. This includes:
-
Further investigation of antimicrobial spectrum and potency
-
Detailed analysis of antioxidant mechanisms and efficacy
-
Exploration of potential anti-inflammatory properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume